molecular formula C5H2Cl2N2O2 B057353 2,4-Dichloro-3-nitropyridine CAS No. 5975-12-2

2,4-Dichloro-3-nitropyridine

Cat. No. B057353
CAS RN: 5975-12-2
M. Wt: 192.98 g/mol
InChI Key: RTXYIHGMYDJHEU-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-nitropyridine is a halogenated pyridinium salt that has been shown to inhibit the influenza virus in vitro .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-3-nitropyridine is C5H2Cl2N2O2 . The InChI code is 1S/C5H2Cl2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H .


Chemical Reactions Analysis

This compound is reactive with nucleophilic groups such as amines, alcohols, and thiols . It has been used for the synthesis of quinoline derivatives that have potential applications in autoimmune diseases or cancer .


Physical And Chemical Properties Analysis

The density of 2,4-Dichloro-3-nitropyridine is 1.6±0.1 g/cm3 . Its boiling point is 285.7±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C .

Safety and Hazards

2,4-Dichloro-3-nitropyridine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

2,4-Dichloro-3-nitropyridine has been found to be a reactant in the discovery of Sitagliptin, a novel selective dipeptidyl peptidase IV (DPP-4) inhibitor used for the treatment of type 2 diabetes .

properties

IUPAC Name

2,4-dichloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXYIHGMYDJHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441383
Record name 2,4-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-3-nitropyridine

CAS RN

5975-12-2
Record name 2,4-Dichloro-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-3-nitropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,4-dichloro-3-nitropyridine a useful starting material for synthesizing diverse imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines?

A1: 2,4-Dichloro-3-nitropyridine serves as a versatile building block due to its two chlorine atoms with differing reactivity. This allows for sequential substitution reactions. [] For instance, it can react with polymer-supported amines initially at the more reactive 4-chloro position. [] Subsequently, the second chlorine atom can be replaced with various amines. [] This selective reactivity enables the introduction of diverse substituents on the pyridine ring. Further modification of the nitro group to an amino group and subsequent imidazole ring closure with aldehydes provides access to a library of trisubstituted imidazopyridines. [] The position of the final nitrogen in the imidazopyridine core (leading to either imidazo[4,5-b]pyridines or imidazo[4,5-c]pyridines) can be controlled by the choice of reagents and reaction sequence. []

Q2: How does the substitution pattern of isothiazolo[4,3-b]pyridines affect their interaction with Cyclin G-associated kinase (GAK)?

A2: Research indicates that the position of substituents on the isothiazolo[4,3-b]pyridine scaffold significantly influences its binding affinity for GAK. [] While 3,5- and 3,6-disubstituted analogs have shown inhibitory activity against GAK, a synthesized 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine derivative was found to be inactive. [] This suggests that substituents at the 7-position are not well-tolerated for GAK binding, as opposed to the 5- or 6-positions. [] Molecular modeling studies were employed to rationalize the lack of activity observed with the 7-substituted compound, further emphasizing the importance of structure-activity relationships in drug design. []

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